molecular formula C11H12BrIO2 B1377247 2-Bromo-4-iodo-benzoic acid tert-butyl ester CAS No. 1416979-55-9

2-Bromo-4-iodo-benzoic acid tert-butyl ester

Cat. No.: B1377247
CAS No.: 1416979-55-9
M. Wt: 383.02 g/mol
InChI Key: BJQYJTAMJSQUIX-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-benzoic acid tert-butyl ester typically involves the esterification of 2-Bromo-4-iodo-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

Industrial production of this compound may involve similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid esters, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

2-Bromo-4-iodo-benzoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-benzoic acid tert-butyl ester in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic substitution and other reactions. The tert-butyl ester group can also participate in esterification and hydrolysis reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-benzoic acid tert-butyl ester
  • 2-Iodo-4-bromo-benzoic acid tert-butyl ester
  • 2-Bromo-4-fluoro-benzoic acid tert-butyl ester

Uniqueness

2-Bromo-4-iodo-benzoic acid tert-butyl ester is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated benzoic acid esters. The combination of these halogens allows for selective reactions and the synthesis of diverse derivatives, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

tert-butyl 2-bromo-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQYJTAMJSQUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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